molecular formula C7H5BrN2O B8097451 5-Bromo-4-methoxynicotinonitrile

5-Bromo-4-methoxynicotinonitrile

Cat. No.: B8097451
M. Wt: 213.03 g/mol
InChI Key: WSOPRNJIPWNMQH-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5BrN2O. It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxynicotinonitrile typically involves the bromination of 4-methoxynicotinonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxynicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 5-azido-4-methoxynicotinonitrile or 5-amino-4-methoxynicotinonitrile.

    Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-methoxynicotinonitrile has been explored for its potential pharmacological activities:

  • Antimicrobial Activity : Research indicates that derivatives of nicotinonitriles exhibit antibacterial and antifungal properties. The presence of bromine and methoxy groups may enhance these activities by facilitating interactions with microbial targets .
  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications on the pyridine ring can lead to increased cytotoxicity against various cancer cell lines .

Agricultural Science

The compound has potential applications as a herbicide or pesticide:

  • Herbicidal Activity : Similar compounds have been reported to possess herbicidal properties, making this compound a candidate for developing new agricultural chemicals . The bromine atom may contribute to enhanced biological activity through halogen bonding interactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions and other reactions .

Material Science

The compound's unique chemical structure allows for its potential use in developing advanced materials:

  • Polymer Chemistry : Research into incorporating this compound into polymer matrices could lead to materials with enhanced electrical or optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ibrahim Mamedov et al. investigated the antimicrobial activity of various nicotinonitrile derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into an effective antimicrobial agent .

Case Study 2: Synthesis of Novel Heterocycles

Research published in the Egyptian Journal of Chemistry highlighted the synthesis of novel heterocycles using this compound as a starting material. The study reported successful reactions leading to compounds with promising biological activities, underscoring the utility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxynicotinonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxynicotinonitrile
  • 5-Bromo-4-methoxypyridine
  • 5-Bromo-4-methoxybenzaldehyde

Uniqueness

5-Bromo-4-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-4-methoxynicotinonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at position 5
  • Methoxy group at position 4
  • Nitrile functional group contributing to its chemical reactivity

The presence of these functional groups influences the compound's interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily mediated through interactions with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, leading to altered cellular functions.
  • Receptor modulation : It can interact with receptors, potentially affecting signaling pathways related to cell proliferation and survival.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of specific bacterial strains.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. Its mechanism involves disrupting cellular processes critical for cancer cell survival.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Antimicrobial AssayInhibition of bacterial growth (e.g., E. coli) at concentrations as low as 10 µg/mL.
Cancer Cell Line TestingInduction of apoptosis in MDA-MB-231 breast cancer cells with IC50 values around 15 µM .
Enzyme InhibitionSignificant inhibition of specific kinases involved in cancer progression .

In Vivo Studies

Limited in vivo studies have also been reported:

  • In animal models, administration of this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .

Properties

IUPAC Name

5-bromo-4-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOPRNJIPWNMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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